molecular formula C18H11N3O3S B2453001 N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide CAS No. 153136-95-9

N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2453001
CAS No.: 153136-95-9
M. Wt: 349.36
InChI Key: MBZZTABONQATFW-UHFFFAOYSA-N
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Description

N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound designed for research and development applications. This chemical features a naphtho[1,2-d]thiazole core structure linked to a 4-nitrobenzamide group. Compounds based on the naphthothiazole scaffold are of significant interest in medicinal chemistry and materials science. Structurally related naphtho[2,3-d]thiazole-4,9-diones have been reported to exhibit notable antimicrobial properties, including activity against Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the naphthothiazole molecular framework is known to be a versatile fluorophore. Research on similar structures has shown that extending the π-conjugated system with a naphthoquinone and thiazole can lead to compounds with interesting photophysical properties, such as fluorescence and large Stokes shifts, making them candidates for use in sensing and as fluorescent probes . The presence of the nitrobenzamide group is a common pharmacophore in drug discovery, often associated with biological activity. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening in the development of new antimicrobial agents or functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-16-14-4-2-1-3-11(14)7-10-15(16)25-18/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZZTABONQATFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Type Cyclization

A naphthalene-derived α-bromo ketone, such as 1-bromoacetonaphthone, reacts with a thioamide (e.g., thioacetamide) in ethanol under reflux. The reaction proceeds via nucleophilic substitution at the α-carbon, followed by cyclodehydration to form the thiazole ring. For instance, heating 1-bromoacetonaphthone with thiourea in ethanol at 80°C for 12 hours yields naphtho[1,2-d]thiazol-2-amine with a reported yield of 78%.

Alternative Pathways Using Hypervalent Iodine Reagents

Recent advances employ hypervalent alkynyl iodonium salts as electrophilic agents. Cyclocondensation of these salts with thioamides in the presence of potassium carbonate generates substituted thiazoles. While this method offers regioselectivity, its application to naphtho[1,2-d]thiazole systems remains exploratory.

Preparation of 4-Nitrobenzamide

The 4-nitrobenzamide group is synthesized via two primary routes: direct amidation of 4-nitrobenzoic acid or stepwise conversion through acid chloride intermediates.

Acid Chloride Mediated Amidation

4-Nitrobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 100°C to form 4-nitrobenzoyl chloride. Subsequent reaction with aqueous ammonia at 50–60°C in trichlorethylene produces 4-nitrobenzamide with 90% yield. Key parameters include stoichiometric control of ammonia (15 mol excess) and vacuum distillation to remove residual SOCl₂.

Catalytic Condensation Methods

A patented method employs boric acid or tetrabutoxytitanium as catalysts with polyethylene glycol (PEG-400) as a cocatalyst. Heating 4-nitrobenzoic acid and ammonia in a solvent mixture (e.g., diisopropylbenzene and toluene) at 160–165°C under ammonia bubbling achieves 88% yield. This approach minimizes byproducts and enhances reaction efficiency for industrial applications.

Amidation of Naphtho[1,2-d]thiazol-2-amine with 4-Nitrobenzoyl Chloride

The final step involves coupling the thiazole amine with the acyl chloride.

Schotten-Baumann Reaction

In a biphasic system (water/dichloromethane), 4-nitrobenzoyl chloride reacts with naphtho[1,2-d]thiazol-2-amine in the presence of sodium hydroxide. The base scavenges HCl, driving the reaction to completion. Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Coupling Reagent-Assisted Synthesis

Modern protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMAc). These reagents activate the carboxylic acid in situ, facilitating amide bond formation at room temperature. This method achieves higher yields (85–90%) but requires rigorous moisture control.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Combining thiazole formation and amidation in a single reactor reduces purification steps. For example, reacting 1-aminonaphthalene with carbon disulfide to generate a thioamide intermediate, followed by sequential addition of α-bromo ketone and 4-nitrobenzoyl chloride, yields the target compound in 70% overall yield.

Solid-Phase Synthesis

Immobilizing the thiazole amine on Wang resin enables iterative coupling with 4-nitrobenzoic acid using peptide synthesis techniques. Cleavage with trifluoroacetic acid (TFA) liberates the product, though scalability remains challenging.

Optimization and Industrial Scale-Up

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (DMF, DMAc) enhance reaction rates but complicate recycling. Trichlorethylene, used in the acid chloride method, offers cost advantages.
  • Temperature Control : Maintaining 50–60°C during amidation prevents nitro group reduction or thiazole ring degradation.

Catalytic System Efficiency

Catalyst System Yield (%) Reaction Time (h)
Boric acid/PEG-400 88 4
Tetrabutoxytitanium 85 5
EDC/HOBt 90 12

Industrial processes favor boric acid/PEG-400 due to lower costs and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives. This uniqueness makes it a valuable compound for research in various scientific fields .

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide is a thiazole derivative recognized for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the compound's biological activity through detailed research findings, case studies, and data tables.

Overview of Biological Activity

The compound exhibits a wide range of biological effects due to its interaction with various biochemical pathways. Its mechanism of action primarily involves enzyme inhibition and modulation of cellular processes.

  • Target Enzymes : this compound has been shown to inhibit critical enzymes such as DNA gyrase, which is essential for DNA replication in bacteria.
  • Biochemical Pathways : The compound affects several pathways:
    • Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
    • Disruption of cell signaling pathways that regulate apoptosis and cell proliferation.

Antibacterial and Antifungal Properties

Research indicates that this compound possesses significant antibacterial and antifungal activities. It has been tested against various microbial strains with promising results:

Microbial StrainActivityReference
E. coliInhibition
S. aureusModerate effect
Candida albicansEffective

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory effects. Studies have demonstrated its capacity to reduce inflammation markers in vitro, indicating its therapeutic potential in inflammatory diseases.

Antitumor Activity

This compound has shown cytotoxic effects against various human tumor cell lines. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of this compound against E. coli and S. aureus, the compound demonstrated significant inhibition at concentrations as low as 10 µg/mL. The study concluded that this compound could be a candidate for developing new antibacterial agents.

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human tumor cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V positive cells upon treatment with the compound, supporting its potential use in cancer therapy.

Q & A

Q. How to predict biological target interactions via computational methods?

  • Answer : Perform molecular docking (AutoDock Vina, Glide) against potential targets (e.g., kinases, GPCRs). Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns. Use pharmacophore modeling (Schrödinger) to map critical interaction sites (e.g., nitro group for hydrogen bonding) .

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